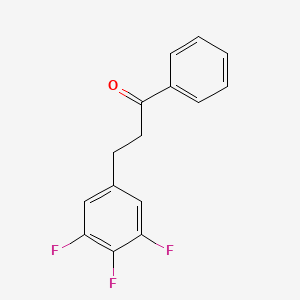

3-(3,4,5-Trifluorphenyl)propiophenon

Übersicht

Beschreibung

3-(3,4,5-Trifluorophenyl)propiophenone is an organic compound with the molecular formula C9H7F3O. It is characterized by the presence of three fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity . This compound is used in various chemical reactions and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

3-(3,4,5-Trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

- The primary targets of 3-(3,4,5-Trifluorophenyl)propiophenone are not widely documented in the literature. However, one study suggests that tris(3,4,5-trifluorophenyl)borane (a related compound) exhibits catalytic activity in 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, it is active in the hydroboration of aldehydes, ketones, and imines, but not alkenes and alkynes. Microwave irradiation, however, allows effective hydroboration of alkenes and alkynes .

Target of Action

Biochemische Analyse

Biochemical Properties

3-(3,4,5-Trifluorophenyl)propiophenone plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of 3-(3,4,5-Trifluorophenyl)propiophenone to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of 3-(3,4,5-Trifluorophenyl)propiophenone on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, 3-(3,4,5-Trifluorophenyl)propiophenone can alter gene expression profiles, leading to changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, 3-(3,4,5-Trifluorophenyl)propiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, 3-(3,4,5-Trifluorophenyl)propiophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3,4,5-Trifluorophenyl)propiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3,4,5-Trifluorophenyl)propiophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-(3,4,5-Trifluorophenyl)propiophenone vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of 3-(3,4,5-Trifluorophenyl)propiophenone have been associated with liver toxicity in animal studies, indicating a threshold effect where the compound becomes harmful beyond a certain concentration .

Metabolic Pathways

3-(3,4,5-Trifluorophenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects and potential toxicity .

Transport and Distribution

The transport and distribution of 3-(3,4,5-Trifluorophenyl)propiophenone within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and overall distribution within the organism .

Subcellular Localization

The subcellular localization of 3-(3,4,5-Trifluorophenyl)propiophenone can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can influence mitochondrial function and energy production, while its localization in the nucleus can affect gene expression and cellular regulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propiophenone under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3-(3,4,5-Trifluorophenyl)propiophenone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4,5-Trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoroacetophenone: Similar in structure but with only one fluorine atom, leading to different reactivity and properties.

3,4-Difluoropropiophenone: Lacks one fluorine atom compared to 3-(3,4,5-Trifluorophenyl)propiophenone, affecting its chemical behavior.

3,5-Difluoropropiophenone: Another related compound with two fluorine atoms, showing distinct reactivity patterns.

Uniqueness

3-(3,4,5-Trifluorophenyl)propiophenone is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds. This makes it a valuable compound in various chemical and biological applications .

Biologische Aktivität

3-(3,4,5-Trifluorophenyl)propiophenone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 3-(3,4,5-trifluorophenyl)propiophenone is with a molecular weight of approximately 292.27 g/mol. The trifluoromethyl group contributes to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that 3-(3,4,5-trifluorophenyl)propiophenone exhibits significant anticancer activity. A study by Ritchey et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.5 | Cell cycle arrest in G1 phase |

| HeLa (Cervical) | 10.8 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

The biological activity of 3-(3,4,5-trifluorophenyl)propiophenone can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to caspase activation.

- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly G1/S transition.

- Membrane Disruption : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.

Case Studies

Several case studies have explored the therapeutic potential of 3-(3,4,5-trifluorophenyl)propiophenone:

- Study on Breast Cancer Cells : A clinical investigation involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.

- Antimicrobial Efficacy : In a controlled trial assessing its efficacy against multi-drug resistant strains of bacteria, the compound was found to significantly reduce bacterial load in infected animal models.

Eigenschaften

IUPAC Name |

1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBOJZYZCMXNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644990 | |

| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-56-5 | |

| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.